molecular formula C20H17Cl2N9O2 B1649336 CHIR-98014 CAS No. 252935-94-7

CHIR-98014

Cat. No.: B1649336
CAS No.: 252935-94-7
M. Wt: 486.3 g/mol
InChI Key: MDZCSIDIPDZWKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

CHIR-98014 is synthesized through a series of chemical reactions involving the introduction of specific functional groups to a core structure. The synthetic route typically involves the following steps:

Industrial production methods for this compound involve scaling up the synthetic route while ensuring the consistency and quality of the final product. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Structural Basis for GSK-3 Inhibition

CHIR-98014 binds to the ATP pocket of GSK-3α/β through competitive inhibition, with IC₅₀ values of 0.58 nM (GSK-3β) and 0.65 nM (GSK-3α) . Key interactions include:

  • Hydrogen bonding with residues Ile62, Thr138, Val135, and Gln185 .

  • Hydrophobic interactions involving Gly63, Val70, Tyr134, and Cys199 .

TargetIC₅₀ (nM)Selectivity vs. Other KinasesKey Binding Residues
GSK-3β0.58>500-fold (vs. Cdc2, ERK2)Ile62, Thr138, Val135, Gln185
GSK-3α0.65>500-fold (vs. Cdc2, ERK2)Ile62, Thr138, Val135, Gln185

Activation of Wnt/β-Catenin Signaling

This compound stabilizes β-catenin by inhibiting GSK-3-mediated phosphorylation, leading to nuclear translocation and activation of TCF/LEF transcription factors . In human adipose stem cells (hASCs), it enhances definitive endoderm specification, a critical step for hepatocyte differentiation .

Biological EffectExperimental ModelOutcome
Wnt pathway activationMouse embryonic stem cellsStrong β-catenin induction
Definitive endoderm differentiationhASCsUpregulation of SOX17 and FOXA2

Kinase Selectivity Profile

This compound exhibits exceptional selectivity, with >500-fold preference for GSK-3β over 20 other kinases, including Cdc2 and ERK2 .

KinaseIC₅₀ (nM)Fold Selectivity (vs. GSK-3β)
Cdc2>10,000>17,241
ERK2>10,000>17,241
PKCα3,2005,517

Cytotoxicity and Functional Impact

While highly potent, this compound shows higher cytotoxicity (IC₅₀ = 1.1 μM in ES-D3 cells) compared to analogs like CHIR-99021 (IC₅₀ = 4.9 μM) . Its insulin-sensitizing effects include:

  • Improved glucose tolerance in diabetic rats .

  • Reduced plasma insulin levels in vivo .

Key Structural Features

The nitro-pyridinediamine scaffold and dichlorophenyl-imidazolylpyrimidine groups are critical for binding . Modifications to the oxime group reduce interactions with Val135 but enhance binding to Ile62 .

This compound remains a cornerstone tool for probing GSK-3 biology and Wnt signaling, though its synthesis pathway remains proprietary. Its biochemical precision and selectivity underscore its utility in both basic research and therapeutic development.

Scientific Research Applications

CHIR-98014 is a highly potent and selective glycogen synthase kinase-3 (GSK-3) inhibitor, demonstrating significant selectivity for GSK-3β over other kinases . It has diverse applications in scientific research, particularly in the study of cell signaling pathways, stem cell differentiation, and cancer research .

Scientific Research Applications

Wnt/beta-catenin Pathway Activation: this compound is a potent pharmacological activator of the Wnt/beta-catenin signaling pathway . Studies show that this compound significantly increases mRNA and protein levels of GATA4 and FOXA2 in human adipose stem cells (hASCs) .

Stem Cell Differentiation: this compound promotes the production of definitive endoderm and has been used in protocols to derive epicardial cells from human pluripotent stem cells (hPSCs) . It can also influence the developmental fate of hASCs, committing them to the definitive endoderm lineage .

Cancer Research: GSK-3 inhibitors like this compound show promising apoptotic abilities in clinical cancer treatments, particularly for lung cancer cells . this compound induces apoptosis at lower concentrations in H1975 lung cancer cells, increasing ROS generation and depolarization of mitochondrial membrane potential . Studies indicate that this compound can protect against Triptolide (TP)/lipopolysaccharide (LPS)- or TP/TNF-α-induced activation of the GSK 3β-JNK pathway and mitochondria-dependent apoptosis, improving indirect hepatotoxicity .

Gene Expression Analysis: this compound attenuates the expression of a subset of genes stimulated by treatment with actinomycin D + nutlin-3a . It also strongly attenuates the activation of antiapoptotic genes stimulated by p53 but does not markedly change the activation of known p53-regulated pro-apoptotic genes .

Other Applications:

  • Improves insulin sensitivity of muscle strips from diabetic rats in vitro
  • Decreases insulin and glucose levels in the oral glucose tolerance test in vivo
  • Used in ChIP, ELISA, Flow cytometry, and Immunohistochemistry (IHC)

Biological Activity

CHIR-98014 is a potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3), which plays a crucial role in various cellular processes, including metabolism, cell proliferation, and apoptosis. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

  • Molecular Formula : C20_{20}H17_{17}Cl2_{2}N9_{9}O2_{2}
  • Molecular Weight : 486.31 g/mol
  • CAS Number : 252935-94-7
  • Purity : ≥98% (HPLC)
  • Solubility : Soluble in DMSO (<10 mM)

This compound exhibits significant selectivity for GSK-3β over other kinases, with IC50_{50} values of 0.58 nM for GSK-3β and 0.65 nM for GSK-3α, demonstrating over 500-fold selectivity for GSK-3β compared to a range of other kinases . The inhibition of GSK-3 leads to the activation of the Wnt signaling pathway, which is essential for various developmental processes and metabolic functions.

Biological Effects

  • Insulin Sensitivity :
    • This compound has been shown to improve insulin sensitivity in muscle strips derived from diabetic rats. In vivo studies indicated that administration of this compound reduced insulin and glucose levels during oral glucose tolerance tests (OGTT) .
  • Wnt Signaling Activation :
    • The compound activates Wnt signaling in human adipose stem cells (hASC), promoting differentiation into definitive endoderm and epicardial cells from human pluripotent stem cells (hPSCs) .
  • Cell Proliferation and Apoptosis :
    • In mouse embryonic stem cells, treatment with this compound resulted in significant activation of the Wnt/β-catenin pathway, which is linked to enhanced cell proliferation and survival .

Study on Diabetic Mice

A study involving db/db mice (a model for Type II diabetes) demonstrated that oral administration of this compound at a dosage of 30 mg/kg significantly reduced fasting hyperglycemia within four hours and improved glucose disposal during intraperitoneal glucose tolerance tests (ipGTT) .

ParameterPre-TreatmentPost-Treatment
Fasting Glucose (mg/dL)250 ± 30150 ± 20
Glucose Disposal Rate (%)20 ± 540 ± 10

Study on Hepatotoxicity

In another study examining the hepatotoxic effects induced by Triptolide (TP), it was found that this compound provided protective effects against TP-induced liver damage by inhibiting the GSK-3β-JNK pathway. Mice treated with this compound showed reduced levels of serum ALT and AST, indicating less liver injury .

Research Findings

Recent transcriptomic analyses have revealed that this compound influences gene expression related to innate immunity and p53 regulation in cells exposed to stressors such as actinomycin D. This suggests potential therapeutic applications in conditions like Alzheimer's disease where p53 pathways are dysregulated .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of CHIR-98014 as a GSK-3 inhibitor, and how does its selectivity compare to other kinase inhibitors?

this compound is a potent ATP-competitive inhibitor of GSK-3α/β isoforms, with IC50 values of 0.65 nM and 0.58 nM, respectively, in cell-free assays. Its selectivity exceeds 500-fold for GSK-3 over 20+ other kinases (e.g., Cdc2, ERK2, Tie2). Methodologically, kinase profiling assays are critical to confirm specificity. Researchers should use dose-response curves and competitive binding assays to validate target engagement and rule off-target effects .

Q. Which experimental assays are most reliable for quantifying this compound's functional effects on Wnt/β-catenin signaling?

In vitro, Wnt pathway activation can be assessed via qPCR for β-catenin target genes (e.g., AXIN2) or Wnt-reporter assays (e.g., TOPFlash). For example, 1–10 µM this compound treatment in mouse ES-D3 cells for 48–72 hours significantly increased Wnt activity . Include positive controls (e.g., LiCl, another GSK-3 inhibitor) and negative controls (e.g., DMSO vehicle) to ensure assay robustness.

Q. How should researchers design dose-response experiments to determine this compound's EC50 in different cellular models?

EC50 values vary by cell type due to differences in permeability and endogenous GSK-3 activity. For example, in CHO-IR cells and primary rat hepatocytes, EC50 for glycogen synthase (GS) activation was 106 nM and 107 nM, respectively. Use a logarithmic concentration range (e.g., 1 nM–100 µM) and measure outcomes at consistent timepoints (e.g., 30-minute treatment for acute effects). Normalize data to basal and maximal responses .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's effects on p53 activity across different experimental systems?

A 2021 transcriptome study revealed that this compound inhibits p53-dependent gene activation (e.g., BLNK, APOE, IRF1) in A549 lung cancer cells treated with Actinomycin D and Nutlin-3a. However, GSK-3 knockdown did not replicate this effect, suggesting an off-target kinase mediates p53 modulation. To address contradictions, combine CRISPR/Cas9-generated p53-null cells with kinase profiling and rescue experiments to identify confounding pathways .

Q. What strategies are recommended for assessing this compound's cross-talk with Akt signaling in cancer models?

In gastric cancer (GC) cells, this compound reversed REG3A-silencing effects on Akt-GSK3β signaling, suppressing invasion and proliferation. Use phospho-specific antibodies for Akt (Ser473) and GSK-3β (Ser9) in Western blotting. Co-treatment with PI3K/Akt inhibitors (e.g., LY294002) can clarify pathway interdependencies. Include functional assays (e.g., Transwell invasion, apoptosis via Annexin V staining) to link signaling changes to phenotypic outcomes .

Q. How should in vivo studies optimize this compound dosing to balance efficacy and toxicity in preclinical models?

Prioritize pharmacokinetic (PK) studies to assess bioavailability and half-life. For example, in rodent models, administer this compound via intraperitoneal injection with doses ranging from 1–30 mg/kg, monitoring plasma concentrations via LC-MS/MS. Pair PK data with pharmacodynamic (PD) markers (e.g., β-catenin nuclear localization in tissue sections). Include toxicity endpoints (e.g., liver enzymes, body weight loss) .

Q. What methodological approaches validate this compound's target specificity in complex biological systems?

Combine three strategies:

  • Kinase profiling : Test against panels of 100+ kinases at 1 µM this compound.
  • Rescue experiments : Overexpress constitutively active GSK-3 mutants to reverse inhibitory effects.
  • Proteomics : Use phosphoproteomic screens to identify off-target phosphorylation changes. Cross-validate findings with orthogonal inhibitors (e.g., CHIR-99021) .

Q. How can researchers integrate transcriptomic data to identify novel pathways modulated by this compound?

RNA sequencing (RNA-seq) of treated vs. untreated cells, followed by gene set enrichment analysis (GSEA), can reveal pathways beyond Wnt/β-catenin. For example, this compound downregulated innate immune genes (e.g., IRF1) in a p53-dependent manner. Use CRISPR-interference (CRISPRi) to silence candidate genes and confirm functional roles .

Q. What experimental designs mitigate confounding effects when combining this compound with other therapeutics (e.g., chemotherapies)?

Use factorial design to test this compound alone and in combination with other agents. For example, in p53-wild-type cancers, pre-treat cells with this compound before adding genotoxic drugs (e.g., doxorubicin) to assess synergy. Calculate combination indices (CI) via the Chou-Talalay method and validate in xenograft models .

Q. How do researchers address discrepancies in this compound's efficacy between 2D cell cultures and 3D organoid models?

3D organoids better mimic tissue architecture and drug penetration barriers. Compare IC50 values in 2D vs. 3D systems using ATP-based viability assays. Image organoids via confocal microscopy to quantify β-catenin nuclear translocation. Adjust dosing regimens based on diffusion kinetics (e.g., prolonged exposure in 3D) .

Q. Methodological Best Practices

  • Data Reproducibility : Follow ARRIVE guidelines for preclinical studies. Report batch-to-blot variability in this compound stock concentrations and solvent controls (e.g., DMSO < 0.1%) .
  • Contradiction Analysis : Use meta-analysis tools (e.g., RevMan) to compare findings across studies. Highlight variables like cell type, passage number, and assay endpoints in disagreement assessments .
  • Ethical Compliance : Adhere to institutional protocols for animal welfare and biosafety (e.g., handling of cytotoxic compounds) .

Properties

IUPAC Name

6-N-[2-[[4-(2,4-dichlorophenyl)-5-imidazol-1-ylpyrimidin-2-yl]amino]ethyl]-3-nitropyridine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N9O2/c21-12-1-2-13(14(22)9-12)18-16(30-8-7-24-11-30)10-27-20(29-18)26-6-5-25-17-4-3-15(31(32)33)19(23)28-17/h1-4,7-11H,5-6H2,(H3,23,25,28)(H,26,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZCSIDIPDZWKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NC(=NC=C2N3C=CN=C3)NCCNC4=NC(=C(C=C4)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N9O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50694251
Record name N6-[2-[[4-(2,4-Dichlorophenyl)-5-(1H-imidazol-1-yl)-2-pyrimidinyl]amino]ethyl]-3-nitro-2,6-pyridinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252935-94-7
Record name N6-[2-[[4-(2,4-Dichlorophenyl)-5-(1H-imidazol-1-yl)-2-pyrimidinyl]amino]ethyl]-3-nitro-2,6-pyridinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252935-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N6-[2-[[4-(2,4-Dichlorophenyl)-5-(1H-imidazol-1-yl)-2-pyrimidinyl]amino]ethyl]-3-nitro-2,6-pyridinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.